1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide
Description
N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms on the phenyl rings, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C19H20F2N2O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20F2N2O3S/c20-16-6-4-14(5-7-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-3-1-2-17(21)12-18/h1-7,12,15H,8-11,13H2,(H,22,24) |
InChI Key |
PZJFRNNYNVXJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the piperidine derivative and an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine or the sulfonyl group to a sulfide.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl rings enhance its binding affinity and selectivity towards these targets. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- N-(3-Fluorophenyl)methylpiperidine-4-carboxamide
Uniqueness
N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both fluorophenyl and methanesulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity towards specific molecular targets.
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